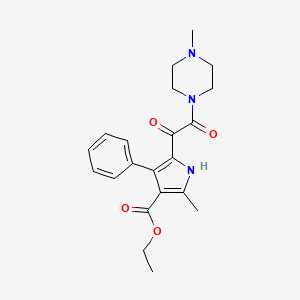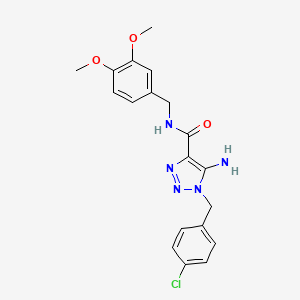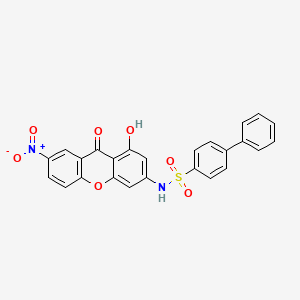![molecular formula C19H27FN2O2 B3006848 3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2320383-12-6](/img/structure/B3006848.png)
3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as FMP-NP or FMP-OP, and it is a derivative of the synthetic cannabinoid JWH-018.
Mécanisme D'action
FMP-NP acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. The binding of FMP-NP to the CB1 receptor leads to a cascade of signaling events that ultimately result in the modulation of various physiological processes. The exact mechanism of action of FMP-NP is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects
The binding of FMP-NP to the CB1 receptor has been shown to have various biochemical and physiological effects. One of the primary effects is the modulation of pain perception. FMP-NP has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
Additionally, FMP-NP has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. The compound has also been shown to have anxiolytic properties, which may make it useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FMP-NP in lab experiments is its potency and selectivity for the CB1 receptor. The compound has a high affinity for the receptor and can be used to study its function and signaling pathways.
However, one of the limitations of using FMP-NP in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, and caution should be exercised when handling and using the compound.
Orientations Futures
There are several future directions for research on FMP-NP. One area of research is the development of more potent and selective derivatives of the compound. Additionally, further studies are needed to fully understand the mechanism of action of FMP-NP and its potential applications in various fields, including the treatment of chronic pain and epilepsy.
Another area of research is the potential use of FMP-NP as a tool for studying the endocannabinoid system. The compound can be used to study the function and signaling pathways of the CB1 receptor, as well as the role of the endocannabinoid system in various physiological processes.
Conclusion
In conclusion, FMP-NP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to have analgesic, anticonvulsant, and anxiolytic properties and may be useful in the treatment of chronic pain and epilepsy. Additionally, FMP-NP can be used as a tool for studying the endocannabinoid system and the function of the CB1 receptor. Further research is needed to fully understand the mechanism of action of FMP-NP and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of FMP-NP involves the reaction of JWH-018 with oxan-4-ylpyrrolidine and 3-(4-fluoro-3-methylphenyl)propanoyl chloride. The reaction is carried out in the presence of a catalyst, typically triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
FMP-NP has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is its use as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex network of receptors and neurotransmitters that play a crucial role in regulating various physiological processes, including pain, appetite, and mood. FMP-NP has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and can be used to study the receptor's function and signaling pathways.
Another area of research is the potential use of FMP-NP as a therapeutic agent. The compound has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, FMP-NP has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Propriétés
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-14-12-15(2-4-18(14)20)3-5-19(23)21-16-6-9-22(13-16)17-7-10-24-11-8-17/h2,4,12,16-17H,3,5-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDZXTQVQCPSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCN(C2)C3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)




![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)

![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)
![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3006785.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)
